- Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the Fluorophore, Journal of the American Chemical Society, 2011, 133(11), 3708-3711

Cas no 905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid)

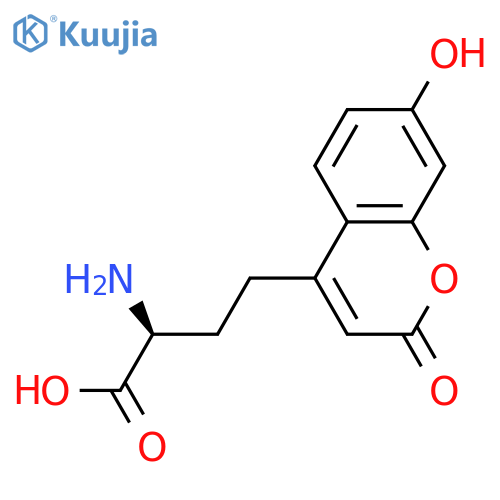

905442-42-4 structure

Nome del prodotto:(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Numero CAS:905442-42-4

MF:C13H13NO5

MW:263.246023893356

MDL:MFCD22377747

CID:1003365

PubChem ID:57523941

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

- (2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

- H-4-(7-Hydroxy-4-coumarinyl)-Abu-OH

- L-(7-hydroxycoumarin-4-yl) ethylglycine

- H-(7-HydroxycouMarin-4-yl)-ethyl-Gly-OH, H-(UMbellifer-4-yl)-ethyl-Gly-OH

- (αS)-α-Amino-7-hydroxy-2-oxo-2H-1-benzopyran-4-butanoic acid (ACI)

- (2S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid

- (2S)-2-Amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

- AKOS025403930

- (2S)-2-amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid

- MFCD22377747

- SCHEMBL12273738

- 905442-42-4

- (2s)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid

- l-(7-hydroxycoumarin-4-yl)ethylglycine

- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH

- CS-0021379

- DB-224107

- (S)-2-AMINO-4-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)BUTANOICACID

- AS-41471

-

- MDL: MFCD22377747

- Inchi: 1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1

- Chiave InChI: QEQAKQQRJFWPOR-JTQLQIEISA-N

- Sorrisi: C(C1=CC(=O)OC2C=C(C=CC1=2)O)C[C@H](N)C(=O)O

Proprietà calcolate

- Massa esatta: 263.07937252g/mol

- Massa monoisotopica: 263.07937252g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 19

- Conta legami ruotabili: 4

- Complessità: 406

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 110Ų

- XLogP3: -1.4

Proprietà sperimentali

- Punto di fusione: 276-281 °C

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D160218-1g |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | >95% | 1g |

$1320 | 2024-07-20 | |

| abcr | AB476505-100 mg |

H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |

905442-42-4 | 98% | 100mg |

€176.40 | 2023-04-21 | |

| Apollo Scientific | OR470836-1g |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 1g |

£1680.00 | 2023-08-31 | ||

| TRC | A579363-100mg |

(S)-2-Amino-4-(7-Hydroxy-2-Oxo-2h-Chromen-4-Yl)Butanoic Acid |

905442-42-4 | 100mg |

$ 275.00 | 2022-06-08 | ||

| Chemenu | CM162648-250mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 250mg |

$*** | 2023-03-30 | |

| Aaron | AR00IGVS-100mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | 95% | 100mg |

$154.00 | 2023-12-13 | |

| abcr | AB476505-1g |

H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |

905442-42-4 | 98% | 1g |

€887.90 | 2025-02-14 | |

| Aaron | AR00IGVS-250mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | 95% | 250mg |

$252.00 | 2023-12-13 | |

| 1PlusChem | 1P00IGNG-250mg |

(S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 250mg |

$550.00 | 2025-03-15 | |

| Ambeed | A245279-50mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 50mg |

$134.0 | 2024-05-30 |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid ; 30 min, 0 °C; 3.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid ; cooled

1.2 20 min, cooled; 4 h, rt

1.2 20 min, cooled; 4 h, rt

Riferimento

- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis, Bioorganic & Medicinal Chemistry, 2013, 21(2), 553-559

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid ; 0 °C; 5 min, 0 °C; 0 °C → 25 °C; 15 h, 25 °C

Riferimento

- Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid Fluorescence, Journal of the American Chemical Society, 2015, 137(15), 4988-4992

Metodo di produzione 4

Condizioni di reazione

1.1 Solvents: Methanesulfonic acid ; 30 min, 0 - 5 °C; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C

Riferimento

- Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid Fluorophore, Biochemistry, 2020, 59(37), 3401-3410

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; overnight, -78 °C → rt

1.2 Reagents: Water ; 2 h, rt

1.2 Reagents: Water ; 2 h, rt

Riferimento

- Palladium-mediated approach to coumarin-functionalized amino acids, Organic Letters, 2017, 19(11), 2797-2800

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid ; 1 h, rt

Riferimento

- A Genetically Encoded Fluorescent Amino Acid, Journal of the American Chemical Society, 2006, 128(27), 8738-8739

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Subcellular Protein Localization by Using a Genetically Encoded Fluorescent Amino Acid, ChemBioChem, 2011, 12(12), 1818-1821

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Raw materials

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preparation Products

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Letteratura correlata

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid) Prodotti correlati

- 885520-31-0(4-Fluoro-1H-indole-6-carboxylic Acid)

- 2248277-12-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methoxypiperidin-4-yl)acetate)

- 1341959-08-7(3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine)

- 2229638-30-4(1-(3-chloropyridin-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 22657-48-3(Butanoic acid,3-amino-, ethyl ester, (3S)-)

- 941904-63-8(N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide)

- 4377-37-1(Pyridine,2-(trichloromethyl)-)

- 1934098-82-4(methyl 4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylate)

- 80616-55-3(N-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide)

- 1806807-14-6(3,4-Diamino-6-(difluoromethyl)-2-(trifluoromethyl)pyridine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:905442-42-4)(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Purezza:99%/99%/99%

Quantità:100mg/250mg/1g

Prezzo ($):204.0/346.0/934.0